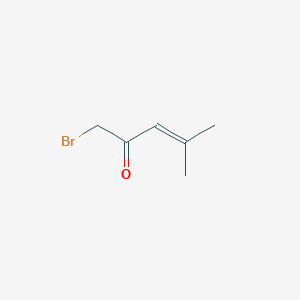

1-Bromo-4-methyl-3-penten-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9BrO |

|---|---|

Molecular Weight |

177.04 g/mol |

IUPAC Name |

1-bromo-4-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H9BrO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |

InChI Key |

ZDGHPWNIHFBZIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CBr)C |

Origin of Product |

United States |

Sophisticated Spectroscopic Characterization and Quantum Chemical Investigations of 1 Bromo 4 Methyl 3 Penten 2 One and Its Derivatives

Advanced Spectroscopic Modalities for Molecular Structure Elucidation

A variety of sophisticated spectroscopic techniques are employed to elucidate the intricate structural details of 1-Bromo-4-methyl-3-penten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment, Including Experimental and Theoretical Chemical Shift Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. oregonstate.edu The protons on the carbon adjacent to the carbonyl group (α-protons) in ketones typically appear in the range of 2.0-2.5 ppm. libretexts.org For α,β-unsaturated ketones like this compound, the vinylic proton exhibits a characteristic downfield shift. oregonstate.edu

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of a ketone is particularly deshielded and appears significantly downfield. The chemical shifts of the carbons in the double bond are also characteristic of their electronic environment. mdpi.com

Theoretical calculations, often employing Density Functional Theory (DFT), can predict NMR chemical shifts. researchgate.netscirp.org Comparing these theoretical values with experimental data allows for a more robust structural assignment and can reveal subtle electronic effects within the molecule. researchgate.netresearchgate.net The correlation between calculated and experimental shifts is often linear, and a high correlation coefficient indicates a good agreement between the theoretical model and the actual molecular structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂Br) | 3.9 - 4.2 | 30 - 35 |

| C2 (C=O) | - | 190 - 200 |

| C3 (CH) | 6.2 - 6.5 | 125 - 130 |

| C4 (C) | - | 150 - 155 |

| C5 (CH₃) | 1.9 - 2.1 | 20 - 25 |

| C6 (CH₃) | 1.9 - 2.1 | 20 - 25 |

Note: These are estimated ranges based on typical values for similar structures and are not from direct experimental measurement of the specified compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying functional groups and probing the conformational landscape of molecules.

For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.org However, in α,β-unsaturated ketones, conjugation with the C=C double bond lowers the vibrational frequency to the range of 1685-1666 cm⁻¹. libretexts.org The spectrum also displays characteristic bands for C=C stretching, C-H stretching and bending vibrations.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C double bond often gives a strong signal in the Raman spectrum. By analyzing the vibrational spectra, different conformers of the molecule can be identified, as their unique geometries will give rise to distinct vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of π-π and n-π Electronic Transitions in Alpha, Beta-Unsaturated Ketones**

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For α,β-unsaturated ketones like this compound, two characteristic electronic transitions are observed: a π-π* transition and an n-π* transition. lumenlearning.com

The π-π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. lumenlearning.com This is a high-energy transition and results in a strong absorption band, typically in the shorter wavelength region of the UV spectrum. For conjugated systems, the wavelength of maximum absorption (λmax) for the π-π* transition is shifted to longer wavelengths compared to isolated double bonds. lumenlearning.com

The n-π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. lumenlearning.com This is a lower-energy transition and results in a weaker absorption band at a longer wavelength compared to the π-π* transition. lumenlearning.com The polarity of the solvent can influence the position of these absorption bands. uomustansiriyah.edu.iq

Table 2: Typical UV-Vis Absorption for α,β-Unsaturated Ketones

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| π-π | 210 - 250 | High (10,000 - 20,000) |

| n-π | 300 - 330 | Low (10 - 100) |

Note: These are general ranges and the exact values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for elucidating its fragmentation patterns. For this compound, HRMS can confirm the molecular formula C₆H₉BrO by providing a highly accurate mass measurement. nih.gov

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation. A common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgyoutube.com This can lead to the formation of a stable acylium ion. youtube.com Another potential fragmentation for some ketones is the McLafferty rearrangement, although this requires the presence of a γ-hydrogen. libretexts.orgyoutube.com The presence of the bromine atom will also influence the fragmentation pattern, and the isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum. Analysis of these fragmentation pathways provides valuable structural information. nih.govresearchgate.net

Microwave Spectroscopy for Investigating Conformational Landscapes and Large Amplitude Motions in Related Enones

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. libretexts.org It is particularly well-suited for determining the precise three-dimensional structure of molecules and for studying their conformational landscapes. mdpi.comnih.gov

For molecules with multiple conformers, microwave spectroscopy can identify each individual conformer and determine their relative energies. acs.org The technique is also sensitive to large amplitude motions, such as the internal rotation of methyl groups or ring puckering in cyclic systems. mdpi.comnih.gov While a specific study on this compound using microwave spectroscopy was not found, the principles of the technique are applicable. youtube.comyoutube.com Such an investigation would provide detailed information about its conformational preferences and the dynamics of its internal motions.

Computational Chemistry Approaches to Understanding Molecular Properties and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful theoretical framework for understanding the molecular properties and reactivity of compounds like this compound. scirp.orgscirp.org

DFT calculations can be used to optimize the geometry of the molecule, determining its most stable conformation and predicting bond lengths and angles. acs.org These calculations can also provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is an important indicator of the molecule's reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. scirp.org

Furthermore, computational methods can be used to calculate various spectroscopic properties, including NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. scirp.orgresearchgate.net By modeling reaction pathways and transition states, computational chemistry can also predict the reactivity of the molecule towards different reagents. acs.org

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for the theoretical investigation of molecular systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency. When coupled with various basis sets, such as the Pople-style 6-311++G(d,p) or the Dunning-type correlation-consistent cc-pVTZ, DFT calculations can provide highly reliable predictions of molecular geometries and electronic properties.

For this compound, geometry optimization using the B3LYP/6-311++G(d,p) level of theory would reveal the most stable arrangement of its atoms in three-dimensional space. This process minimizes the energy of the molecule with respect to its geometric parameters, yielding key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for subsequent electronic structure analyses.

Electronic structure analysis provides a wealth of information, including the total energy, dipole moment, and the distribution of electronic charge. These parameters are fundamental to understanding the molecule's polarity and its interaction with other molecules and external fields. A theoretical study on bromoacetophenone isomers demonstrated the utility of DFT in calculating these properties and correlating them with the compound's reactivity. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy | -Etot (Hartree) |

| Dipole Moment | µ (Debye) |

| C=O Bond Length | r (Å) |

| C=C Bond Length | r (Å) |

| C-Br Bond Length | r (Å) |

| C-C-C Bond Angle | ∠ (°) |

| O=C-C=C Dihedral Angle | θ (°) |

| Note: The values in this table are representative and would be determined through specific calculations for this compound. |

Potential Energy Surface (PES) Scans for Identifying Stable Conformers and Torsional Barriers

The conformational landscape of a flexible molecule like this compound is critical to its chemical behavior. Potential Energy Surface (PES) scans are performed to explore the molecule's various conformations and the energy barriers that separate them. By systematically varying specific dihedral angles, such as the one around the C-C single bond adjacent to the carbonyl group, a PES scan can map out the energy changes associated with bond rotation.

This analysis allows for the identification of local energy minima, which correspond to stable conformers, and transition states, which represent the energy maxima along the rotational pathway. The energy difference between a stable conformer and a transition state defines the torsional barrier for that particular rotation. For α,β-unsaturated ketones, the planarity of the conjugated system is a key factor, and PES scans can quantify the energetic cost of disrupting this planarity.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO) and their Relationship to Ionization Potential and Electron Affinity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, and is thus correlated with its ionization potential. Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, and is associated with its electron affinity.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies a higher reactivity. For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atom of the carbonyl group, reflecting the regions of higher electron density. The LUMO, on the other hand, would likely be distributed over the π* orbitals of the carbonyl and vinyl groups, indicating the most probable sites for nucleophilic attack. Similar trends have been observed in computational studies of other α,β-unsaturated ketones. nih.gov

| Parameter | Energy (eV) |

| EHOMO | EH |

| ELUMO | EL |

| HOMO-LUMO Gap (ΔE) | ΔE |

| Note: The values in this table are representative and would be determined through specific calculations. |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically shown in red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically shown in blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MESP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The carbon atom of the carbonyl group would exhibit a positive potential, making it a primary site for nucleophilic addition. The bromine atom, being highly electronegative, would also influence the electrostatic potential map. The analysis of MESP for symmetrical bis-aryl-α,β-unsaturated ketone derivatives has shown its utility in identifying potential sites for intermolecular interactions. nih.gov

Theoretical Calculation of Spectroscopic Parameters (e.g., GIAO method for NMR chemical shifts)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method can predict the ¹H and ¹³C NMR spectra of a molecule.

For this compound, theoretical NMR chemical shifts calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory would provide valuable data for comparison with experimental results. The predicted chemical shifts for the vinylic proton, the methyl protons, and the various carbon atoms would help to confirm the molecular structure and assign the signals in the experimental NMR spectra. The chemical shifts of protons and carbons in aldehydes and ketones are significantly influenced by the carbonyl group and any conjugation present. libretexts.org

| Atom | Calculated Chemical Shift (ppm) |

| ¹H (vinylic) | δH |

| ¹H (methyl) | δH |

| ¹³C (C=O) | δC |

| ¹³C (C=C) | δC |

| ¹³C (C-Br) | δC |

| ¹³C (methyl) | δC |

| Note: The values in this table are representative and would be determined through specific calculations, typically referenced against a standard like Tetramethylsilane (TMS). |

Mechanistic Insights into the Reactivity and Transformations of 1 Bromo 4 Methyl 3 Penten 2 One

Nucleophilic and Electrophilic Pathways of Alpha, Beta-Unsaturated Ketones

The conjugated system of α,β-unsaturated ketones, like 1-Bromo-4-methyl-3-penten-2-one, results in delocalization of π-electrons, creating electrophilic centers at both the carbonyl carbon and the β-carbon. fiveable.melumenlearning.comlibretexts.org This electronic feature is central to its reactivity.

Competing 1,2- (Carbonyl) and 1,4- (Conjugate) Nucleophilic Addition Reactions

Nucleophilic attack on α,β-unsaturated ketones can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). lumenlearning.comlibretexts.orglibretexts.org The regioselectivity of this attack is influenced by the nature of the nucleophile.

1,2-Addition: Hard nucleophiles, which are typically strong bases like Grignard reagents and organolithium compounds, tend to favor irreversible, kinetically controlled 1,2-addition to the carbonyl group. lumenlearning.comlibretexts.orglibretexts.org This rapid attack leads to the formation of an alcohol after workup.

1,4-Conjugate Addition: Softer, less basic nucleophiles such as amines, thiols, and Gilman (organocuprate) reagents, generally favor the thermodynamically controlled 1,4-addition. libretexts.orglibretexts.orgyoutube.com This pathway preserves the stable carbonyl group and results in the formation of a new carbon-nucleophile bond at the β-position. libretexts.org The resulting enolate intermediate is then protonated at the α-carbon. lumenlearning.comlibretexts.org

The substitution pattern on the α,β-unsaturated system also plays a role. Increased substitution at the β-position can hinder nucleophilic attack. For instance, monosubstitution at the β-position can significantly decrease the rate of nucleophilic addition, and disubstitution can reduce it even further. nih.gov

Mechanistic Studies of Nucleophilic Addition with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents are classic examples of hard nucleophiles that typically favor 1,2-addition to α,β-unsaturated ketones. libretexts.orgyoutube.com The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. acs.orgmasterorganicchemistry.com

However, the steric environment around the carbonyl group can influence the reaction outcome. Increased steric hindrance at the carbonyl can lead to a higher proportion of the 1,4-addition product. youtube.com Furthermore, the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide, can dramatically shift the selectivity towards 1,4-addition. libretexts.orgyoutube.com This is due to the in situ formation of a Gilman-like organocuprate reagent, which is a softer nucleophile and selectively attacks the β-carbon. libretexts.orgyoutube.com

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Pathway | Controlling Factor | Product Type (after workup) |

| Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | 1,2-Addition | Kinetic Control | Alcohol |

| Soft Nucleophiles (e.g., Gilman reagents, Amines, Thiols) | 1,4-Conjugate Addition | Thermodynamic Control | Saturated Ketone |

Electrophilic Addition to the Alkene Moiety (e.g., Addition of HBr and Carbocation Rearrangements)

The carbon-carbon double bond in α,β-unsaturated ketones can undergo electrophilic addition, although the reactivity is influenced by the electron-withdrawing nature of the carbonyl group. In the case of adding hydrogen bromide (HBr) to a vinylic bromide, the reaction proceeds via an electrophilic addition mechanism. stackexchange.com The initial step is the protonation of the double bond to form a carbocation intermediate. The stability of the resulting carbocation determines the regioselectivity of the addition.

For a vinylic bromide, the bromine atom can stabilize an adjacent carbocation through resonance (the +M effect), where the lone pairs on the bromine atom can be delocalized. stackexchange.com This effect directs the addition of the proton to the carbon atom further from the bromine, leading to the formation of a carbocation on the carbon already bearing the bromine. Subsequent attack by the bromide ion results in a geminal dihalide. stackexchange.com It is important to note that the electron-withdrawing inductive effect (-I effect) of the bromine deactivates the double bond towards electrophilic attack compared to a simple alkene. stackexchange.com

Reactions Involving the Bromine Atom

The vinylic bromine in this compound offers additional avenues for chemical transformations, primarily through substitution and elimination reactions.

Substitution Reactions of the Vinylic Bromine

Nucleophilic substitution of vinylic halides is generally more difficult than for saturated alkyl halides due to the increased strength of the C-Br bond (resulting from the sp2 hybridization of the carbon) and potential steric hindrance. However, under certain conditions, these reactions can occur. For example, palladium-catalyzed C-N bond formation can be used to convert vinylic bromides into enamines. rsc.org Copper-catalyzed reactions have also been studied for the nucleophilic substitution of vinylic bromides. acs.orgacs.org

Elimination Reactions to Form Alkynes or Further Unsaturated Systems

Vinylic halides can undergo elimination reactions in the presence of a strong base to form alkynes. libretexts.orgfiveable.meopenstax.org This reaction, known as dehydrohalogenation, typically proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of the hydrogen and the leaving group (bromine). almerja.commasterorganicchemistry.com The stereochemistry of the starting vinylic halide can influence the reaction rate, with the Z-isomer generally reacting faster than the E-isomer because the former can more easily achieve the required anti-periplanar conformation. almerja.com The use of a very strong base, such as sodium amide (NaNH₂), is often necessary to effect this transformation. libretexts.orgopenstax.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

The vinyl bromide moiety in this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds by coupling an organohalide with an organoboron compound. nih.gov For this compound, this would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov The catalytic cycle typically involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: The Sonogashira coupling specifically forges a bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing conjugated enynes. libretexts.org The reaction of this compound with a terminal alkyne is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, such as CuI, in the presence of a mild base like an amine (e.g., triethylamine), which also often serves as the solvent. wikipedia.orglibretexts.org The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki reaction and a copper cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

Table 1: Typical Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Diethylamine | Et₃N, DMF, THF |

Oxidation and Reduction Chemistry of the Enone Functionality

The conjugated enone system in this compound allows for selective transformations of either the carbon-carbon double bond or the carbonyl group.

The selective reduction of an α,β-unsaturated ketone is a common challenge in organic synthesis. The outcome depends heavily on the chosen reagent and reaction conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation, typically using H₂ gas with a heterogeneous catalyst like palladium on carbon (Pd/C), generally leads to the selective reduction of the carbon-carbon double bond first. This process delivers hydrogen atoms to the same face of the double bond (syn-addition). This selectivity arises because the alkene moiety readily adsorbs onto the surface of the metal catalyst. The product of this reaction would be 1-bromo-4-methylpentan-2-one. nih.gov

Reduction of the C=O Carbonyl Group: Achieving selective reduction of the carbonyl group in the presence of a reducible alkene requires specific reagents. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent (e.g., methanol), is a classic method for the 1,2-reduction of the carbonyl group in enones. The cerium salt is thought to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon, while simultaneously "softening" the hydride reagent to disfavor attack at the "softer" β-carbon of the alkene.

Reduction of Both Moieties: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the carbonyl group and the carbon-carbon double bond, and may also cause reduction of the carbon-bromine bond.

Table 2: Reagents for Selective Reduction of Enones

| Reagent/Condition | Primary Target | Product from this compound |

|---|---|---|

| H₂ / Pd-C | C=C Double Bond | 1-Bromo-4-methylpentan-2-one |

| NaBH₄ / CeCl₃ (Luche Reduction) | C=O Carbonyl Group | 1-Bromo-4-methyl-3-penten-2-ol |

| NaBH₄ (low temp) | C=O Carbonyl Group | 1-Bromo-4-methyl-3-penten-2-ol |

The electron-rich carbon-carbon double bond is the primary site for oxidation reactions.

Epoxidation: The double bond of this compound can be converted into an epoxide (an oxacyclopropane ring) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com This reaction is a concerted process where the oxygen atom is delivered to one face of the alkene, resulting in a syn-addition. libretexts.org The product would be 1-bromo-3,4-epoxy-4-methylpentan-2-one. These epoxides are valuable synthetic intermediates.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved with stereochemical control.

Syn-dihydroxylation: This is accomplished using reagents like osmium tetroxide (OsO₄) or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). libretexts.org These reagents add to the double bond in a concerted fashion to form a cyclic intermediate (an osmate or manganate (B1198562) ester, respectively), which is then hydrolyzed to yield the syn-diol. libretexts.org

Table 3: Reagents for Oxidation of the Alkene

| Reaction | Reagent(s) | Stereochemistry | Product from this compound |

|---|---|---|---|

| Epoxidation | m-CPBA | syn-addition of O | 1-Bromo-3,4-epoxy-4-methylpentan-2-one |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | syn-addition of OH | 1-Bromo-3,4-dihydroxy-4-methylpentan-2-one (syn) |

Radical and Pericyclic Reactions Relevant to Brominated Pentenones

The presence of both a bromine atom and a π-system makes this compound a potential substrate for radical reactions.

Radical reactions are chain reactions involving initiation, propagation, and termination steps. While the prompt mentions chlorine atoms, the principles of radical halogenation and addition are general. A bromine radical (Br•) can be generated from Br₂ by heat or light.

Initiation: A radical initiator (like AIBN or light) can induce homolytic cleavage of a molecule like Br₂ to form two bromine radicals.

Propagation: A bromine radical can add to the carbon-carbon double bond of this compound. This addition will occur in a way that forms the most stable carbon radical intermediate. masterorganicchemistry.com Attack at the C-3 position would generate a radical at C-4, which is stabilized by the adjacent carbonyl group and the methyl substituents. Alternatively, a highly reactive radical (like a chlorine atom) could abstract a hydrogen atom from the molecule, most likely from an allylic position if one were available, or add across the double bond.

Termination: The reaction ceases when two radicals combine.

The reaction of a radical with a non-radical continues the chain reaction. For instance, the carbon radical formed after addition can abstract a bromine atom from another molecule of Br₂, propagating the chain.

As a volatile organic compound (VOC), this compound can be removed from the atmosphere through reactions with key oxidants like the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). nih.gov These reactions are significant as they can lead to the formation of secondary organic aerosols (SOA), which impact air quality and climate. nih.govcopernicus.org

Reaction with OH Radicals: In the troposphere, the reaction with the OH radical is often the dominant daytime loss process for VOCs. The OH radical typically adds to the carbon-carbon double bond, initiating a complex sequence of reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx) that can lead to the formation of various oxygenated products, including smaller carbonyls, and organic nitrates.

Reaction with Ozone (Ozonolysis): The reaction with ozone is a significant removal pathway for unsaturated compounds. copernicus.org The mechanism involves the concerted addition of ozone to the double bond to form a primary ozonide (a 1,2,3-trioxolane), which quickly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. nih.gov These Criegee intermediates are highly reactive and can be stabilized or decompose to form other products, including OH radicals, further influencing atmospheric chemistry. nih.govnih.gov

Formation of Secondary Organic Aerosols (SOA): The oxidation of this compound by OH or O₃ leads to products with lower volatility than the parent compound. This is due to the addition of polar functional groups like hydroxyl, carbonyl, and nitrate groups. When the concentration of these low-volatility products is high enough, they can partition from the gas phase to the particle phase, nucleating new particles or condensing onto existing ones to form SOA. copernicus.orgnih.gov The formation of SOA from anthropogenic and biogenic VOCs is a major area of atmospheric research. nih.gov

Table 4: Atmospheric Oxidation and SOA Formation

| Oxidant | Primary Reaction Site | Key Intermediates/Products | Atmospheric Implication |

|---|---|---|---|

| OH radical | C=C Double Bond | Peroxy radicals, hydroperoxides, smaller carbonyls | Daytime chemical processing, SOA formation |

| Ozone (O₃) | C=C Double Bond | Primary ozonide, Criegee intermediate, carbonyls | Non-photolytic radical source, SOA formation |

| NO₃ radical | C=C Double Bond | Nitrooxy alkyl radicals, organic nitrates | Nighttime chemical processing, SOA formation |

Applications of 1 Bromo 4 Methyl 3 Penten 2 One and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthetic Synthon for Complex Molecular Architectures

The unique combination of functional groups in 1-Bromo-4-methyl-3-penten-2-one makes it a potent building block for the synthesis of intricate molecular structures. Its ability to participate in various cyclization reactions is key to its utility in constructing both carbocyclic and heterocyclic rings.

Building Block for Carbocyclic Ring Systems

A significant application of α-halo ketones, such as this compound, is in the Favorskii rearrangement. wikipedia.orgvaia.com This reaction, typically conducted in the presence of a base, involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone. wikipedia.orgyoutube.com In the case of this compound, treatment with a non-nucleophilic base could, in principle, lead to the formation of a highly strained vinyl-substituted cyclopropanone.

The mechanism is thought to proceed through the formation of an enolate on the carbon atom opposite the halogen. youtube.com Subsequent intramolecular nucleophilic attack displaces the bromide, forming the cyclopropanone ring. youtube.com The presence of the double bond adds a layer of complexity and potential for further synthetic manipulation. The resulting cyclopropanone is a valuable intermediate for accessing various carbocyclic systems.

Precursor for Diverse Heterocyclic Compounds (e.g., Isoxazole (B147169) Derivatives)

The α,β-unsaturated ketone functionality within this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. One of the primary methods for constructing isoxazole rings is the condensation reaction of α,β-unsaturated ketones with hydroxylamine (B1172632) or its derivatives. organic-chemistry.orgcore.ac.uk

This reaction typically proceeds via a conjugate addition of hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to afford the isoxazole ring. The reaction of this compound with hydroxylamine would be expected to yield a substituted isoxazole, incorporating the isopropyl and bromomethyl groups into the final structure. The regioselectivity of the cycloaddition can often be controlled by the reaction conditions. core.ac.uk

| Reactant | Reagent | Product Type | General Yield |

| α,β-Unsaturated Ketone | Hydroxylamine | Isoxazole | Good |

| α,β-Unsaturated Ketone | N-hydroxyl-4-toluenesulfonamide | Isoxazole | Good |

This table presents generalized data for the synthesis of isoxazoles from α,β-unsaturated carbonyl compounds.

Synthesis of Value-Added Chemicals and Precursors

Beyond its role in building complex ring systems, this compound serves as an intermediate in the synthesis of other valuable chemical entities, including specialized esters and functionalized alkyl bromides.

Intermediate in the Preparation of Specialized Compounds (e.g., Cyclopropane (B1198618) Carboxylic Esters)

The Favorskii rearrangement of α-halo ketones can be adapted to produce carboxylic acid esters directly when alkoxides are used as the base. wikipedia.org This variation of the reaction provides a pathway to cyclopropane carboxylic esters from this compound.

When treated with an alkoxide, such as sodium methoxide, the initially formed cyclopropanone intermediate is attacked by the alkoxide nucleophile. The subsequent ring-opening of the tetrahedral intermediate leads to the formation of the corresponding ester. This method offers a powerful tool for synthesizing highly substituted and functionalized cyclopropane esters, which are important motifs in various biologically active molecules.

| Substrate | Base | Product |

| α-Halo Ketone | Alkoxide | Ester |

| α-Halo Ketone | Hydroxide | Carboxylic Acid |

| α-Halo Ketone | Amine | Amide |

This table illustrates the different products of the Favorskii rearrangement based on the base used. wikipedia.org

Generation of Functionalized Alkyl Bromides

The vinyl bromide functionality in this compound allows for its conversion into other functionalized alkyl bromides through various addition and reduction reactions. For instance, catalytic hydrogenation could selectively reduce the carbon-carbon double bond, yielding 1-Bromo-4-methylpentan-2-one. Further reduction of the ketone would provide access to the corresponding secondary alcohol, a bifunctional molecule containing both a hydroxyl group and a bromine atom.

Furthermore, electrophilic addition reactions across the double bond could introduce additional functional groups. For example, the addition of hydrobromic acid (HBr) could potentially lead to a dibrominated ketone, although regioselectivity would need to be controlled. These transformations expand the synthetic utility of the parent compound by converting it into a range of saturated and functionalized alkyl bromides.

Contribution to Chemical Methodology Development

While specific studies focusing on this compound for methodology development are not prominent, its structural features make it a relevant substrate for exploring and refining new synthetic methods. The presence of both an α-bromo ketone and a vinyl bromide allows it to be a test case for reactions involving these functional groups.

For example, it could be employed in the development of new transition metal-catalyzed cross-coupling reactions. The vinyl bromide moiety is a classic handle for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The development of new ligands or catalytic systems could be benchmarked using this substrate.

Additionally, the α-bromo ketone functionality is reactive towards a variety of nucleophiles and can participate in reactions like the Reformatsky reaction or serve as an electrophile in enolate alkylations. The interplay between the different reactive sites on the molecule could be exploited in the design of novel tandem or cascade reactions, contributing to the broader field of chemical methodology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-methyl-3-penten-2-one, and how do reaction conditions influence product selectivity?

- Methodology : Brominated ketones like this compound are typically synthesized via α-bromination of enones or halogenation of pre-oxygenated intermediates. Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and brominating agents (NBS vs. Br₂) critically affect regioselectivity and byproduct formation. For example, steric hindrance from the methyl group at C4 may direct bromination to the α,β-unsaturated carbonyl system, as seen in analogous brominated cyclohexene derivatives . Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or GC-MS.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability studies should include:

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light sensitivity : UV-Vis spectroscopy under controlled light exposure.

- Moisture sensitivity : Karl Fischer titration to monitor water uptake.

Analogous brominated ketones (e.g., 2-Bromo-4-methylpropiophenone) degrade via elimination or hydrolysis; similar pathways may apply here .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the carbonyl carbon (~200 ppm) and deshielded vinyl protons (δ 5.5–6.5 ppm). Compare with databases like NIST Chemistry WebBook for brominated ketones .

- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or CO groups).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodology : Divergent results (e.g., Suzuki vs. Heck coupling yields) may arise from:

- Steric effects : The methyl group at C4 may hinder transmetalation in Pd-catalyzed reactions. Computational modeling (DFT) can predict transition-state geometries .

- Solvent/base interactions : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than nonpolar solvents. Iterative optimization, guided by DOE (Design of Experiments), is recommended .

- Catalyst selection : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for C-Br activation efficiency.

Q. What strategies minimize elimination side products during nucleophilic substitution reactions with this compound?

- Methodology :

- Base selection : Weak bases (e.g., K₂CO₃) favor substitution over elimination. Strong bases (e.g., DBU) promote β-hydride elimination, as observed in 3-bromopentane systems .

- Solvent polarity : High-polarity solvents stabilize carbocation intermediates, reducing elimination. Compare yields in acetonitrile vs. toluene.

- Temperature control : Lower temperatures (0–25°C) disfavor elimination pathways.

Q. How does the electronic and steric profile of this compound influence its utility in asymmetric synthesis?

- Methodology :

- Steric maps : Generate using computational tools (e.g., Molecular Operating Environment) to quantify hindrance near the carbonyl group.

- Chiral auxiliaries : Test Evans oxazolidinones or Corey lactams to induce enantioselectivity in alkylation steps.

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or SFC under varying catalytic conditions.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) and compare with solvent values. Contradictions may arise from impurities or polymorphic forms.

- Phase diagrams : Construct ternary diagrams (compound/solvent/anti-solvent) to identify metastable zones.

- Literature benchmarking : Cross-reference with structurally similar brominated ketones, such as 2-Bromo-4-chlorophenylacetic acid, which shows pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.